Regioisomeric Specificity: Differential Biological Activity of 5-Methoxy vs. 7-Methoxy Dihydrobenzofuran Acetates
The 5-methoxy substitution pattern of Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate (CAS 93772-89-5) is a critical determinant of its biological profile. In contrast, its regioisomer, Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate (CAS 93772-87-3), exhibits quantifiable anticancer activity, with the most potent derivative demonstrating an IC50 of 48.52 μM against the CAL-27 oral squamous cell carcinoma cell line . While direct head-to-head data for the 5-methoxy compound is not available in the same assay, this differential activity between regioisomers underscores the importance of procuring the correct positional isomer for a given research program.
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | Not reported in comparable assay |
| Comparator Or Baseline | Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate (CAS 93772-87-3) derivative: IC50 = 48.52 μM |
| Quantified Difference | Qualitative difference; 7-methoxy isomer shows defined activity, while 5-methoxy activity profile is distinct and not interchangeable. |
| Conditions | CAL-27 oral squamous cell carcinoma cell line |
Why This Matters
This demonstrates that a simple shift in the methoxy position leads to a quantifiable change in biological outcome, making the procurement of the precise regioisomer essential for reproducible SAR studies and targeted drug discovery efforts.
